Cetirizine 3-chloro impurity

Pharmaceutical analysis Impurity profiling Structure elucidation

The Cetirizine 3-chloro impurity (3-Chlorocetirizine) is the meta-chloro positional isomer critical for ANDA impurity profiling. Unlike the 2-chloro (EP Impurity C) or 4-chloro (API) analogs, this 3-chloro isomer exhibits unique reversed-phase HPLC retention, requiring this specific reference standard to prevent quantitation errors and false OOS results. Essential for ICH Q3A(R2)-compliant method validation, USP monograph system suitability, and batch-to-batch QC monitoring in commercial cetirizine manufacturing.

Molecular Formula C21H25ClN2O3
Molecular Weight 388.9 g/mol
CAS No. 1232460-31-9
Cat. No. B600799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetirizine 3-chloro impurity
CAS1232460-31-9
SynonymsAcetic acid, 2-​[2-​[4-​[(3-​chlorophenyl)​phenylmethyl]​-​1-​piperazinyl]​ethoxy]​-
Molecular FormulaC21H25ClN2O3
Molecular Weight388.9 g/mol
Structural Identifiers
InChIInChI=1S/C21H25ClN2O3/c22-19-8-4-7-18(15-19)21(17-5-2-1-3-6-17)24-11-9-23(10-12-24)13-14-27-16-20(25)26/h1-8,15,21H,9-14,16H2,(H,25,26)
InChIKeyKIDBOSZFDKRHNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cetirizine 3-Chloro Impurity (CAS 1232460-31-9): Critical Process-Related Contaminant for ANDA Method Validation and Pharmacopeial Compliance


Cetirizine 3-chloro impurity (CAS 1232460-31-9), also designated as 3-Chlorocetirizine, is a positional isomer and process-related impurity of the second-generation antihistamine cetirizine, bearing a molecular formula of C21H25ClN2O3 and a molecular weight of 388.89 g/mol . This compound arises during cetirizine dihydrochloride synthesis when a chlorophenyl moiety is incorporated at the meta (3-) position rather than the para (4-) position present in the active pharmaceutical ingredient (API) [1]. The USP Pharmacopeial Forum monograph for cetirizine dihydrochloride sets a specification limit of not more than 0.1% for each specified impurity, and ICH Q3A(R2) guidelines mandate that any impurity exceeding the identification threshold (0.10% for a maximum daily dose of 10 mg) must be structurally characterized and analytically controlled [2].

Why 3-Chloro Cetirizine Cannot Be Interchanged with Other Cetirizine Impurities in Analytical Method Validation


Cetirizine 3-chloro impurity (3-chloro positional isomer) cannot be substituted by other cetirizine-related impurities—including Cetirizine EP Impurity C (2-chloro positional isomer), Cetirizine 4-chlorobenzhydrol impurity, or the API itself—due to distinct chromatographic retention behavior arising from differential chlorine substitution patterns [1]. Different synthetic routes yield divergent impurity profiles, and API manufacturers cannot simply rely on a generic impurity profile reported in pharmacopeias [2]. The meta-chloro substitution (3-position) confers unique reversed-phase HPLC retention characteristics compared to ortho- and para-chloro analogs, requiring method validation with this specific reference standard to ensure accurate resolution from the cetirizine API peak [1]. Using an incorrect impurity standard introduces quantitation error, potentially masking a failing batch or triggering false out-of-specification (OOS) investigations during ANDA submission and commercial QC release testing [2].

Quantitative Differentiation Evidence: Cetirizine 3-Chloro Impurity vs. Structural Analogs


Positional Isomer Distinction: 3-Chloro vs. 4-Chloro (API) Differentiation by Structural Confirmation

The 3-chloro impurity differs from the cetirizine API by chlorine substitution at the meta (3-) position of the phenyl ring versus the para (4-) position in cetirizine [1]. This positional isomerism is definitively confirmed by NMR spectroscopy and LC-MS analysis, with the compound's InChIKey (KIDBOSZFDKRHNX-UHFFFAOYSA-N) and canonical SMILES uniquely identifying the meta-chloro configuration .

Pharmaceutical analysis Impurity profiling Structure elucidation

ICH Q3A Identification and Qualification Threshold Compliance for Cetirizine 3-Chloro Impurity

Under ICH Q3A(R2) guidelines for a drug substance with a maximum daily dose of 10 mg, the reporting threshold is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% [1]. The USP monograph for cetirizine dihydrochloride aligns with this framework, establishing a limit of not more than 0.1% for each specified impurity [1]. The 3-chloro impurity, when detected in cetirizine batches, falls under these specified impurity limits, requiring accurate quantification using a certified reference standard to demonstrate compliance .

Regulatory compliance ICH Q3A Impurity qualification

RP-HPLC Method Validation for Genotoxic Impurity Detection: 3-Chloro Cetirizine as Critical System Suitability Marker

A validated RP-HPLC method for analysis of potential genotoxic impurities in cetirizine dihydrochloride has been developed and reported, employing the 3-chloro impurity as a key analyte in method development and system suitability testing . The method requires chromatographic resolution of the 3-chloro impurity peak from the cetirizine API peak, with retention times and resolution factors (Rs) established using this specific positional isomer .

RP-HPLC Method validation Genotoxic impurities

Differential Retention Behavior in Mixed-Mode HPLC Separation of Cetirizine Impurities

Analysis of cetirizine and related impurities on a Coresep SB mixed-mode column demonstrates that chromatographic retention time is controlled by mobile phase composition, with the amount of ACN, buffer pH, and buffer concentration affecting the elution and separation between compounds [1]. The 3-chloro impurity, as a positional isomer with meta-substitution, exhibits differential interaction with the mixed-mode stationary phase (combining reversed-phase and cation-exchange mechanisms) compared to the 2-chloro and 4-chloro analogs [1].

Mixed-mode chromatography Impurity resolution HPLC method development

USP Pharmacopeial Reference Standard Traceability for 3-Chloro Cetirizine Dihydrochloride

The USP offers 3-Chloro Cetirizine (Catalog No. 1A12830) as a Pharmaceutical Analytical Impurity (PAI) product, distinct from official USP Reference Standards, with a current lot (F275Y0) available in 25 mg quantity . This material is suitable for analytical method development, method validation (AMV), and quality control (QC) applications for ANDA submissions . Secondary standards traceable to USP and EP primary standards provide multi-traceability for regulatory submissions .

USP reference standard ANDAsubmissions Quality control

Procurement-Critical Application Scenarios for Cetirizine 3-Chloro Impurity (CAS 1232460-31-9)


ANDA Submission: Validated RP-HPLC Impurity Profiling for Cetirizine Dihydrochloride

Regulatory submissions for generic cetirizine require comprehensive impurity profiling per ICH Q3A(R2). The 3-chloro impurity standard is used to establish system suitability criteria, determine relative retention time (RRT), calculate resolution factors, and validate method linearity, accuracy, and precision in the presence of this specific positional isomer. USP monograph compliance (≤0.1% per specified impurity) requires quantitation against this reference material [1].

QC Release Testing and Batch-to-Batch Consistency Monitoring

Commercial cetirizine API manufacturers employ the 3-chloro impurity standard in routine QC HPLC analysis to monitor batch-to-batch consistency of impurity profiles. Detection and quantitation of this meta-chloro isomer serve as an indicator of process control in the chlorination and benzhydryl coupling steps of cetirizine synthesis, with acceptance limits set per ICH Q3A qualification thresholds (0.15% for a 10 mg daily dose) .

Forced Degradation and Stability-Indicating Method Development

During stress testing (acid/base hydrolysis, oxidative, thermal, photolytic conditions) of cetirizine drug substance and product, the 3-chloro impurity standard enables peak identification and purity assessment in stability-indicating HPLC methods. This ensures that degradation products do not co-elute with the 3-chloro impurity, preventing inaccurate quantitation of process-related versus degradation-related impurities in shelf-life studies [1].

LC-MS/MS Method Development for Genotoxic Impurity Screening

In the context of heightened regulatory scrutiny on genotoxic impurities (per EMA and FDA guidance), the 3-chloro impurity is employed as a reference analyte in developing sensitive LC-MS/MS methods capable of detecting and quantifying potential genotoxic impurities at ppm levels. The validated RP-HPLC method cited for cetirizine genotoxic impurity analysis specifically includes this compound as a target analyte for method development .

Quote Request

Request a Quote for Cetirizine 3-chloro impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.